molecular formula C10H16N2 B1279203 N1-Butylbenzene-1,2-diamine CAS No. 51592-02-0

N1-Butylbenzene-1,2-diamine

Cat. No. B1279203
CAS RN: 51592-02-0
M. Wt: 164.25 g/mol
InChI Key: NBFBBBHLERFOND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of aromatic diamines and their derivatives is a key theme in the provided papers. For instance, a diimide dicarboxylic acid was prepared by condensation reactions involving aromatic diamines and anhydrides . Another study reports the synthesis of a ynamide compound through the characterization of its crystal structure and various spectroscopic techniques . Additionally, a monosubstituted benzene-1,2-diamine building block was prepared from commercially available starting materials, demonstrating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of aromatic diamines and their derivatives is crucial for their properties and applications. The crystal structure of a ynamide compound revealed a twisted conformation with axial chirality, which is stabilized by intermolecular CH-π interactions . Similarly, the crystal and molecular structure of a fluorinated aromatic amine was determined, showing a pseudo-tetrahedral coordination for the nitrogen atom and a deformed aromatic ring .

Chemical Reactions Analysis

The chemical reactivity of aromatic diamines is often explored in the context of polymerization. The solid-state polymerization of a ynamide compound was investigated, revealing that it proceeds simultaneously with a phase transition . This indicates that aromatic diamines can participate in complex chemical reactions leading to the formation of polymers with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic diamines and their polymers are influenced by their molecular structure. Poly(amide-imide)s synthesized from aromatic diamines exhibited excellent solubility, mechanical strength, and thermal stability . The introduction of tert-butyl side groups in polyimides resulted in low dielectric constants, low moisture absorption, and high glass transition temperatures, highlighting the impact of molecular modifications on material properties .

Safety And Hazards

When handling N1-Butylbenzene-1,2-diamine, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Given the prevalence of the 1,2-diamine structures, it seems likely that they will find extensive application in the construction of natural products and drug molecules in the near future .

properties

IUPAC Name

2-N-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFBBBHLERFOND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459370
Record name N1-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Butylbenzene-1,2-diamine

CAS RN

51592-02-0
Record name N1-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZW Ning, HZ Zhang, CH Zhou - Medicinal Chemistry, 2022 - ingentaconnect.com
Objective: A series of novel benzimidazole-incorporated naphthalimide derivatives were designed and prepared in an effort to overcome the increasing antibiotic resistance. Methods: …
Number of citations: 3 www.ingentaconnect.com
Y Grell - 2021 - archiv.ub.uni-marburg.de
Chiral transition metal complexes represent a powerful class of catalysts for the asymmetric synthesis of optically active compounds. In recent years, Meggers and co-workers introduced …
Number of citations: 2 archiv.ub.uni-marburg.de

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